![molecular formula C11H13ClOS B1457437 1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene CAS No. 1221171-44-3](/img/structure/B1457437.png)
1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene
Übersicht
Beschreibung
1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene, commonly known as Sulindac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of several inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Sulindac is known for its anti-inflammatory, analgesic, and antipyretic properties, which make it an effective treatment option for pain and inflammation.
Wissenschaftliche Forschungsanwendungen
Synthesis of Polymers with Functional Groups
An improved method for preparing sulfochlorinated, macroporous poly(styrene-co-divinylbenzene) involves using dried, commercially available sulfonic acid cation exchange resins. This method facilitates the synthesis of polymers with primary and secondary sulfonamides, sulfonylhydrazine, sulfinic acid, and thiol groups, highlighting the versatile applications of such compounds in material science and engineering (D. Emerson & S. O. Ifalade, 2005).
Asymmetric Catalysis
1,2‐Bis((R)‐tert‐Butylsulfinyl)benzene, a compound related to the chemical structure of interest, is utilized as a ligand in asymmetric catalysis. This application demonstrates the role of sulfinyl-substituted compounds in facilitating enantioselective chemical transformations, critical for the pharmaceutical industry (J. Liao & Peng Cao, 2013).
Generation of Cyclobutylmagnesium Carbenoids
Treatment of 1-chlorocyclobutyl p-tolyl sulfoxides with Grignard reagents at low temperatures leads to the formation of cyclobutylmagnesium carbenoids. These intermediates react with various nucleophiles to produce multi-substituted cyclobutanes, showcasing the potential of sulfinyl-containing compounds in organic synthesis and the generation of complex molecular architectures (T. Satoh et al., 2011).
Biological Activity
Studies on derivatives of 4-methylbenzene-1-sulfonyl compounds, closely related to the compound of interest, have shown bactericidal and fungicidal activities. These findings highlight the potential of sulfonyl-substituted compounds in developing new antimicrobial agents, indicating a broad spectrum of activity against various microorganisms (S. Konovalova et al., 2021).
Synthesis of High-Purity Isomers
The strategic use of sulfonyl chloride for the synthesis of high-purity chloro-difluorobenzenes illustrates the utility of sulfinyl and sulfonyl groups in directing fluorine substitution. This technique is crucial for producing intermediates used in pharmaceuticals and agrochemicals, emphasizing the role of sulfinyl-containing compounds in the synthesis of high-purity chemical entities (R. Moore, 2003).
Eigenschaften
IUPAC Name |
1-(1-chlorocyclobutyl)sulfinyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c1-9-3-5-10(6-4-9)14(13)11(12)7-2-8-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIJGSBUPSBDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2(CCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457354.png)
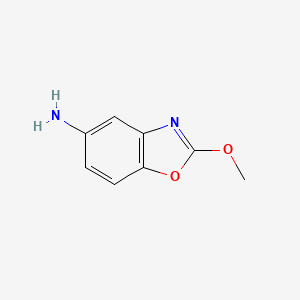
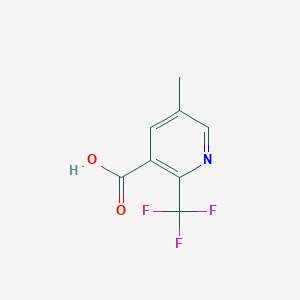
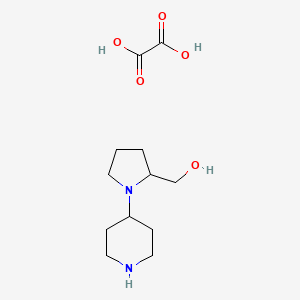
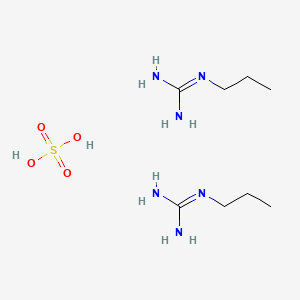
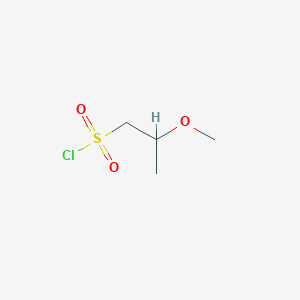
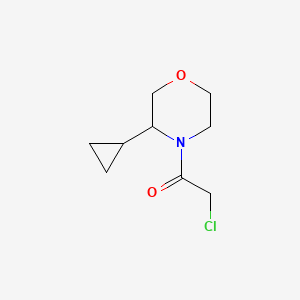
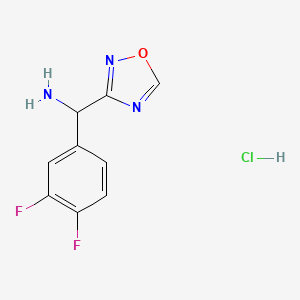
![2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide](/img/structure/B1457369.png)
![2-{3-[(Ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1457370.png)
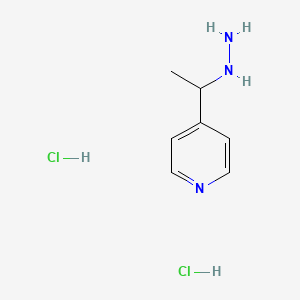
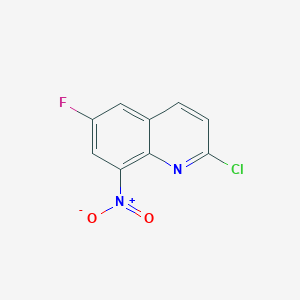
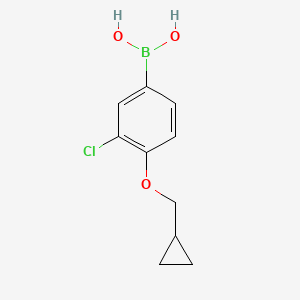
![[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride](/img/structure/B1457377.png)